molecular formula C13H15ClN4O2S B14466498 Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride CAS No. 71795-47-6

Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride

Cat. No.: B14466498
CAS No.: 71795-47-6
M. Wt: 326.80 g/mol
InChI Key: ZCGOAXCUMFOJNR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an amino group, and an imidazole ring substituted with a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The propynyl group can be introduced via a substitution reaction using propargyl bromide.

    Sulfonamide Formation: The benzenesulfonamide group is introduced through the reaction of benzenesulfonyl chloride with an appropriate amine.

    Final Assembly: The final compound is assembled by coupling the imidazole derivative with the benzenesulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

    Imidazole derivatives: Compounds with imidazole rings but different functional groups.

Uniqueness

Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71795-47-6

Molecular Formula

C13H15ClN4O2S

Molecular Weight

326.80 g/mol

IUPAC Name

4-amino-N-(5-methyl-1-prop-2-ynylimidazol-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H14N4O2S.ClH/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12;/h1,4-7,9H,8,14H2,2H3,(H,15,16);1H

InChI Key

ZCGOAXCUMFOJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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